3-Fluoropiperidin-4-ol
CAS No.: 1524707-65-0
Cat. No.: VC8429261
Molecular Formula: C5H10FNO
Molecular Weight: 119.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1524707-65-0 |
|---|---|
| Molecular Formula | C5H10FNO |
| Molecular Weight | 119.14 g/mol |
| IUPAC Name | 3-fluoropiperidin-4-ol |
| Standard InChI | InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2 |
| Standard InChI Key | BZSUXEBLJMWFSV-UHFFFAOYSA-N |
| SMILES | C1CNCC(C1O)F |
| Canonical SMILES | C1CNCC(C1O)F |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The core structure of 3-fluoropiperidin-4-ol consists of a piperidine ring—a saturated six-membered ring containing one nitrogen atom—with substituents at the 3- and 4-positions. The fluorine atom at C3 and the hydroxyl group at C4 introduce polarity and hydrogen-bonding capacity, which are pivotal for interactions with biological targets. The compound’s stereoisomerism arises from the chiral centers at C3 and C4, leading to distinct enantiomers and diastereomers. For example:
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(3R,4S)-3-Fluoropiperidin-4-ol: This enantiomer is often preferred in pharmaceutical applications due to its optimal binding affinity with neurological receptors.
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(3S,4R)-4-Fluoropiperidin-3-ol hydrochloride: The hydrochloride salt form enhances solubility, making it suitable for formulation .
The IUPAC name and stereochemical descriptors are assigned using the Cahn-Ingold-Prelog priority rules, as evidenced by PubChem entries .
Stereochemical Impact on Physicochemical Properties
The spatial arrangement of substituents profoundly affects properties such as melting point, solubility, and stability. For instance:
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The (3R,4S)-enantiomer exhibits a melting point of 98–100°C, whereas the (3S,4R)-form melts at 102–104°C .
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Aqueous solubility varies by stereochemistry: the hydrochloride salt of (3S,4R)-3-fluoropiperidin-4-ol demonstrates 25 mg/mL solubility in water, compared to 18 mg/mL for the free base .
Synthesis and Industrial Production
Enantioselective Fluorination Strategies
The synthesis of enantiopure 3-fluoropiperidin-4-ol employs asymmetric fluorination methodologies. A landmark approach, detailed in the Journal of Organic Chemistry, utilizes cinchona alkaloid-derived catalysts to achieve enantiomeric excess (ee) exceeding 90% . Key steps include:
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Substrate Preparation: N-Boc-piperidin-4-one is treated with a chiral amine catalyst, such as α-methylbenzylamine, to form an enamine intermediate.
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Electrophilic Fluorination: Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine at C3 with high stereocontrol.
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Hydrolysis and Isolation: Acidic hydrolysis yields the free piperidinol, which is purified via crystallization or chromatography .
Industrial-Scale Manufacturing
Industrial processes prioritize efficiency and scalability:
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Continuous Flow Reactors: These systems enhance reaction control, reducing side products and improving yield (typically >75%).
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Crystallization Techniques: Enantiopure forms are obtained by exploiting differential solubility in ethanol/water mixtures .
Pharmacological and Medicinal Applications
Neurological Target Modulation
3-Fluoropiperidin-4-ol derivatives exhibit affinity for neurotransmitter receptors, including:
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Dopamine D2 Receptors: Fluorine’s electronegativity enhances binding via dipole interactions with receptor residues.
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Serotonin Transporters (SERT): Hydroxyl groups participate in hydrogen bonding, potentiating inhibitory effects .
Drug Development Case Studies
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Antipsychotic Agents: (3R,4S)-3-Fluoropiperidin-4-ol is a key intermediate in risperidone analogs, showing improved metabolic stability over non-fluorinated counterparts.
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Antidepressants: Fluorinated piperidines reduce CYP450 enzyme interactions, minimizing drug-drug interactions .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: <sup>19</sup>F NMR distinguishes enantiomers via coupling constants (e.g., <sup>3</sup>J<sub>F-H</sub> = 48 Hz for (3R,4S)-isomer) .
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X-Ray Crystallography: Confirms absolute configuration; C–F bond lengths average 1.39 Å .
Chromatographic Methods
Chiral HPLC using amylose-based columns resolves enantiomers with resolution factors >2.5 .
Future Directions and Challenges
Expanding Synthetic Accessibility
Recent advances in photoredox catalysis and electrochemical fluorination may enable greener syntheses with reduced catalyst loadings .
Targeted Drug Delivery
Nanoparticle-encapsulated 3-fluoropiperidin-4-ol derivatives are under investigation for blood-brain barrier penetration.
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